molecular formula C13H24O3 B1219551 Ethyl 2-hydroxycyclopentanehexanoate CAS No. 60145-67-7

Ethyl 2-hydroxycyclopentanehexanoate

Cat. No.: B1219551
CAS No.: 60145-67-7
M. Wt: 228.33 g/mol
InChI Key: SFMRRKMGJGLWGR-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxycyclopentanehexanoate is a cyclic ester characterized by a hydroxy-substituted cyclopentane ring fused with a hexanoate ethyl ester chain. These analogs share functional groups (e.g., hydroxyl, ester, and cyclic alkyl moieties) that influence their physicochemical properties and reactivity.

Properties

CAS No.

60145-67-7

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 6-(2-hydroxycyclopentyl)hexanoate

InChI

InChI=1S/C13H24O3/c1-2-16-13(15)10-5-3-4-7-11-8-6-9-12(11)14/h11-12,14H,2-10H2,1H3

InChI Key

SFMRRKMGJGLWGR-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCC1CCCC1O

Canonical SMILES

CCOC(=O)CCCCCC1CCCC1O

Other CAS No.

60145-67-7

Synonyms

6-(2'-cyclopentanol)hexanoic acid ethyl ester
DOL 7 E

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Ethyl 2-hydroxycyclopentanehexanoate, based on structural and functional similarities from the evidence:

Compound Name CAS Number Key Structural Features Physical State/Properties Applications/Notes
Ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate Not provided Cyclopentane ring with hydroxyl and ethyl ester substituents Used in synthetic pathways (e.g., reaction with 4-methoxybenzyl 2,2,2-trichloroacetimidate) Intermediate in organic synthesis
Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexanecarboxylate 92582-06-4 Cyclohexane ring with hydroxyl, oxo, and phenyl groups; ethyl ester chain High structural similarity (86% similarity score) Potential use in pharmaceuticals or fragrances
Ethyl 2-(2-oxocyclopentyl)acetate 20826-94-2 Cyclopentane ring with oxo group; ethyl ester side chain 90% structural similarity; likely liquid at room temperature Reactant in ketone-based syntheses
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 Cyclohexane ring with oxo group; ethyl ester 93% structural similarity; polar solvent solubility inferred Intermediate for polymer or dye synthesis
Ethyl 2-acetylheptanoate 24317-94-0 Linear heptanoate chain with acetyl and ethyl ester groups Liquid; non-hazardous (no GHS signal word) Research and development applications

Key Observations:

Cyclopentane rings (e.g., Ethyl 2-(2-oxocyclopentyl)acetate) may confer steric hindrance, affecting reaction kinetics compared to cyclohexane analogs .

Functional Group Variations: Substitution of hydroxyl with oxo groups (e.g., Ethyl 4-oxocyclohexanecarboxylate vs. This compound) alters hydrogen-bonding capacity and acidity . Phenyl groups (e.g., in Ethyl 3-hydroxy-4-oxo-3-phenylcyclohexanecarboxylate) introduce aromaticity, impacting UV absorption and stability .

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